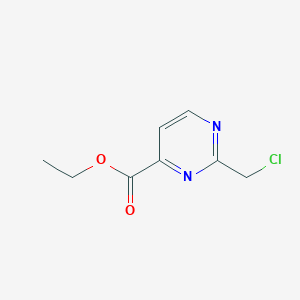

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate

概要

説明

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is a pyrimidine derivative, a class of aromatic heterocyclic organic compounds. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(chloromethyl)pyrimidine-4-carboxylate typically involves the reaction of ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various nucleophiles, enabling the introduction of diverse functional groups.

Key Reactions:

-

Amine Substitution : Reacts with primary or secondary amines (e.g., allyl hydrazine, benzylamines) to form pyrimidine derivatives. For example:

| Reactant | Conditions | Yield | Source |

|---|---|---|---|

| Allyl hydrazine | THF, reflux, 72h | 51% | |

| 3-Methyl-4-methoxy benzylamine | DCM, room temp, 0.5h | 92% |

-

Hydroxide Substitution : Hydrolysis of the chloromethyl group under basic conditions converts it to a hydroxyl group. For instance, treatment with NaOH in ethanol/water at 110°C for 2 hours yields 4-hydroxy-2-methylsulfanyl-pyrimidine-5-carboxylic acid (75% yield) .

Condensation Reactions

The compound participates in condensation reactions to form fused heterocyclic systems.

Key Reactions:

-

Ether Formation : Reacts with substituted phenols (e.g., 4-nitrophenol) under basic conditions to generate aryl-pyridin-4-ylmethyl ethers.

-

Coupling with Chloropyrimidines : Combines with 4-aryl-2-chloropyrimidines in Pd-catalyzed cross-coupling reactions to produce U-shaped ethyl pyrimidine-quinolincarboxylate hybrids (yields: 65–91%) .

| Product Type | Coupling Partner | Yield | Source |

|---|---|---|---|

| Quinoline hybrids | 4-Aryl-2-chloropyrimidines | 65–91% |

Acylation and Ester Transformations

The ethyl ester group is amenable to further functionalization via acylation or hydrolysis.

Key Reactions:

-

Acylation : Reacts with carbonyl chlorides (e.g., acetyl chloride) to introduce acyl groups at the ester position.

-

Hydrolysis : Treatment with 6M NaOH in ethanol/water hydrolyzes the ester to a carboxylic acid .

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Ester hydrolysis | NaOH, ethanol/water, 110°C, 2h | 75% |

Polymer Functionalization

The chloromethyl group enables covalent modification of polymers.

Key Reactions:

-

Esterification with Polymers : Reacts with pendant carboxyl groups in polymers (e.g., poly(chloromethyl styrene)) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, forming stable ester linkages .

| Polymer | Reactant | Catalyst | Yield | Source |

|---|---|---|---|---|

| Poly(chloromethyl styrene) | Benzoic acid | DBU | 75% |

Mechanistic Insights

-

Nucleophilic Attack : The chloromethyl carbon is electrophilic, facilitating nucleophilic substitution via an SN2 mechanism. Steric hindrance minimally affects reactivity due to the pyrimidine ring’s planar structure .

-

Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states .

Comparative Reactivity Data

The table below summarizes reaction outcomes under varying conditions:

| Reaction Type | Reagent/Conditions | Temp (°C) | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| Chlorination | SOCl₂, 60°C | 60 | 3 | 92% | |

| POCl₃-mediated substitution | POCl₃, diethylaniline | 100–105 | 4–6 | 77% | |

| DBU-catalyzed esterification | DBU, DMF | 60 | 24 | 75% |

科学的研究の応用

Chemical Properties and Structure

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is characterized by its molecular formula and a molecular weight of approximately 200.62 g/mol. The compound features a pyrimidine ring with a chloromethyl group and an ethyl ester at the carboxyl position, contributing to its reactivity and versatility in chemical reactions.

Pharmaceutical Development

Overview: this compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer.

Applications:

- Antibacterial Agents: Research indicates that derivatives of this compound exhibit promising antibacterial activity against several bacterial strains. In vitro studies have determined minimum inhibitory concentrations (MICs) for various pathogens, highlighting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Properties: The compound has been shown to inhibit key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, suggesting its potential use in treating inflammatory disorders.

- Antiviral Activity: Preliminary studies indicate that this compound derivatives may inhibit viral replication, warranting further investigation into their antiviral efficacy against specific viruses.

Agrochemical Applications

Overview: This compound is utilized in the formulation of agrochemicals, including herbicides and fungicides.

Applications:

- Crop Protection: this compound is explored as an active ingredient in agrochemical formulations aimed at enhancing crop yields and protecting against pests .

Organic Synthesis

Overview: The compound acts as a versatile building block in organic synthesis.

Applications:

- Synthetic Intermediates: It participates in various chemical reactions, such as nucleophilic substitutions and condensation reactions, facilitating the construction of complex molecules.

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to replace chlorine with other groups. |

| Condensation Reactions | Formation of larger molecules through the combination of smaller units. |

| Acylation Reactions | Introduction of acyl groups to enhance reactivity. |

Material Science

Overview: this compound is also being investigated for its potential applications in material science.

Applications:

- Advanced Materials Development: The unique properties of this compound make it suitable for developing polymers and coatings with specific chemical characteristics needed for durability and performance .

Case Study 1: Antibacterial Activity

Research conducted on various pyrimidine derivatives, including this compound, demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study utilized both in vitro assays to determine MIC values and in vivo models to assess efficacy.

Case Study 2: Anti-inflammatory Effects

A study exploring the anti-inflammatory properties of pyrimidine derivatives revealed that this compound effectively inhibited inflammatory cytokines in cell-based assays. This suggests its potential utility in developing new anti-inflammatory drugs.

作用機序

The mechanism of action of ethyl 2-(chloromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of inflammatory mediators such as prostaglandins and cytokines .

類似化合物との比較

- Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate

- Ethyl 2-(bromomethyl)pyrimidine-4-carboxylate

- Ethyl 2-(iodomethyl)pyrimidine-4-carboxylate

Comparison: Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is unique due to its specific reactivity and the types of reactions it undergoes. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is more commonly used due to its relatively higher stability and ease of handling .

生物活性

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves chlorination and carboxylation reactions. The compound can be synthesized through various methods, including:

- Chlorination : Introduction of the chloromethyl group onto the pyrimidine ring.

- Carboxylation : Attachment of the carboxylate group to create the final ester product.

These synthetic routes allow for modifications that enhance biological activity and selectivity against specific targets.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various bacterial strains. Minimum inhibitory concentrations (MICs) have been determined, demonstrating efficacy comparable to established antimicrobial agents.

- Anti-inflammatory Effects : Research has shown that pyrimidine derivatives, including this compound, can inhibit key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α (TNF-α). These compounds may serve as potential anti-inflammatory agents.

- Antiviral Potential : Some derivatives have displayed antiviral activity, potentially inhibiting viral replication or entry into host cells. In vitro assays have been conducted to assess their effectiveness against specific viruses.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammation and infection pathways. Initial interaction studies suggest binding affinities with specific receptors or enzymes, although detailed pharmacodynamics require further investigation.

- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrimidine ring can significantly affect its biological properties. For instance, modifications that enhance lipophilicity or alter steric factors could lead to improved activity profiles .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

-

Antibacterial Studies :

Compound MIC (μg/mL) Bacterial Strain This compound 8 E. coli K12 Control Antibiotic 4 E. coli K12 -

Anti-inflammatory Activity :

Compound IC50 (μM) Target Enzyme This compound 0.04 ± 0.01 COX-2 Celecoxib 0.04 ± 0.01 COX-2 -

Antiviral Activity :

- In vitro studies suggested that certain derivatives could inhibit viral replication effectively, warranting further exploration into their mechanisms of action against specific viral pathogens.

特性

IUPAC Name |

ethyl 2-(chloromethyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-4-10-7(5-9)11-6/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWVNTAOLMMBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745213 | |

| Record name | Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-56-3 | |

| Record name | Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。